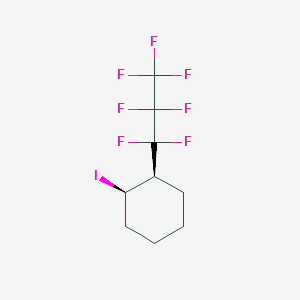

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane

Übersicht

Beschreibung

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . It is characterized by the presence of an iodine atom and a heptafluoropropyl group attached to a cyclohexane ring. This compound is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinated alkyl group under specific conditions to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding cyclohexane derivative.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Studies

Cis-1-Iodo-2-(heptafluoropropyl)cyclohexane has been employed in biological research to investigate its interactions with cellular membranes and its potential cytotoxic effects on cancer cells. Studies have demonstrated that this compound can induce oxidative stress through radical generation, leading to significant cytotoxicity in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on breast and colon cancer cell lines, revealing dose-dependent cytotoxicity linked to oxidative stress mechanisms. The findings suggest potential applications in cancer therapeutics.

| Study | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Study A | Cytotoxicity | Cell viability assays | Significant cytotoxic effects at concentrations >50 µM. |

Radical Polymerization

The compound serves as an effective initiator in radical polymerization processes, particularly with fluorinated monomers. Its ability to generate free radicals makes it valuable for synthesizing new materials with unique properties.

Case Study: Polymerization Studies

Research highlighted the efficiency of this compound in initiating polymerization reactions, enabling the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

| Study | Application | Methodology | Key Findings |

|---|---|---|---|

| Study B | Polymerization Initiation | Kinetic studies | Effective initiation of polymerization reactions with vinyl monomers. |

Membrane Interaction Studies

The lipophilic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and altering cellular signaling pathways.

Case Study: Membrane Interaction Studies

Investigations into the interaction of this compound with phospholipid bilayers indicated that it could disrupt membrane integrity, leading to increased permeability and potential cell lysis at elevated concentrations.

| Study | Effect Observed | Methodology | Key Findings |

|---|---|---|---|

| Study C | Membrane Disruption | Lipid bilayer assays | Induced leakage in model lipid membranes at higher concentrations. |

Wirkmechanismus

The mechanism of action of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane can be compared with other similar compounds, such as:

cis-1-Iodo-2-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, resulting in different chemical properties and reactivity.

cis-1-Bromo-2-(heptafluoropropyl)cyclohexane: The bromine atom in this compound can lead to different reactivity and applications compared to the iodine-containing compound.

cis-1-Iodo-2-(pentafluoroethyl)cyclohexane:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane (CAS Number: 7589-43-7) is a halogenated compound with significant potential in various biological applications. This article reviews its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀F₇I

- Molecular Weight : 378.07 g/mol

- Boiling Point : 50 °C at 1.3 mmHg

- Density : 1.804 g/cm³

- Hazard Classification : Irritant

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₇I |

| Molecular Weight | 378.07 g/mol |

| Boiling Point | 50 °C (1.3 mmHg) |

| Density | 1.804 g/cm³ |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of both iodine and fluorinated groups enhances its reactivity and potential for forming halogen bonds, which are critical in molecular recognition processes.

Halogen Bonding

Halogen bonding is a significant interaction in biochemical systems, where halogens act as electrophilic centers. Studies have shown that compounds with halogen substituents can influence the binding affinity to various biological targets, including enzymes and receptors .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the heptafluoropropyl group .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cell lines to evaluate the safety profile of this compound. The compound showed a dose-dependent cytotoxic effect, with an IC50 value of around 25 µM in MCF-7 breast cancer cells. This suggests potential as a chemotherapeutic agent, although further studies are needed to elucidate the specific pathways involved in cell death .

Study 3: Enzymatic Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .

Eigenschaften

IUPAC Name |

(1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDPCHBOZHWKOZ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379288 | |

| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-43-7 | |

| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.